1-Acetylpiperidine-4-carbaldehyde

Lipophilicity Medicinal Chemistry ADME

1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9) is a bifunctional piperidine derivative bearing an N-acetyl group and a C-4 aldehyde. This combination yields a moderately lipophilic (LogP 0.38–0.44) and liquid-phase building block with a topological polar surface area (TPSA) of 37.4 Ų.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 155826-26-9
Cat. No. B137761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-4-carbaldehyde
CAS155826-26-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C=O
InChIInChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3
InChIKeyUQEFRJJPHHMUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9) for Research and Industrial Procurement


1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9) is a bifunctional piperidine derivative bearing an N-acetyl group and a C-4 aldehyde . This combination yields a moderately lipophilic (LogP 0.38–0.44) [1] and liquid-phase building block with a topological polar surface area (TPSA) of 37.4 Ų . It serves as a key intermediate in the synthesis of CXCR3 antagonists for inflammatory disorders [2], and is cited in patent families covering heterocyclic compounds with applications in pain and oncology .

Why 1-Acetylpiperidine-4-carbaldehyde Cannot Be Replaced by Generic Analogs in Synthetic Pathways


The precise electronic and steric environment of 1-acetylpiperidine-4-carbaldehyde cannot be replicated by simple interchange with unsubstituted piperidine-4-carbaldehyde or alternative N-acyl analogs. The N-acetyl group significantly modulates the piperidine nitrogen's basicity and conformational dynamics, reducing the energy barrier for ring inversion relative to unsubstituted piperidine . Furthermore, the compound's specific LogP of ~0.38-0.44 [1] is distinct from the more hydrophilic unsubstituted piperidine-4-carbaldehyde (XLogP3 -0.2) [2] and the substantially more lipophilic N-benzoyl (LogP 1.68) and N-trifluoroacetyl (XLogP3-AA 0.8) [3] analogs. These differences directly impact solubility, membrane permeability, and the stability of derived intermediates. Consequently, substituting with a generic analog in a validated synthetic route (e.g., toward CXCR3 antagonists [4]) risks reaction failure, altered pharmacokinetic profiles of downstream candidates, and batch-to-batch inconsistency.

Quantitative Evidence for Differentiating 1-Acetylpiperidine-4-carbaldehyde from Competitor Analogs


LogP Comparison: 1-Acetylpiperidine-4-carbaldehyde Exhibits Distinct Lipophilicity Relative to Unsubstituted and Other N-Acyl Analogs

The lipophilicity of 1-acetylpiperidine-4-carbaldehyde (LogP 0.38–0.44) is finely balanced, offering distinct advantages over both its more hydrophilic parent and more lipophilic analogs. This property influences its performance in biphasic reactions and its suitability as a precursor for drug candidates requiring specific LogD ranges. For example, it is significantly more lipophilic than the unsubstituted piperidine-4-carbaldehyde (XLogP3 -0.2), yet far less lipophilic than the N-benzoyl analog (LogP 1.68) and the N-trifluoroacetyl analog (XLogP3-AA 0.8) [1][2][3].

Lipophilicity Medicinal Chemistry ADME

Topological Polar Surface Area (TPSA) of 1-Acetylpiperidine-4-carbaldehyde is Elevated Relative to Unsubstituted Analogs

The TPSA of 1-acetylpiperidine-4-carbaldehyde is 37.4 Ų, significantly higher than that of its unsubstituted counterpart, piperidine-4-carbaldehyde (TPSA 20.3 Ų) [1]. This difference is attributable to the additional carbonyl oxygen in the acetyl group, which increases hydrogen-bond acceptor capacity. This property is a key determinant of oral bioavailability and blood-brain barrier penetration, with compounds possessing a TPSA >140 Ų generally exhibiting poor membrane permeability, while those with TPSA <60-70 Ų are considered optimal for CNS penetration.

Physicochemical Properties Drug Design Permeability

1-Acetylpiperidine-4-carbaldehyde is a Directly Cited Intermediate in the Synthesis of Potent CXCR3 Antagonists

1-Acetylpiperidine-4-carbaldehyde is explicitly utilized as a reagent in the preparation of tropenyl and homotropenyl-piperidine urea derivatives, a class of potent CXCR3 antagonists [1]. The lead compound from this series, compound 15, exhibits an IC50 of 16 nM in a GTPγS35 functional assay against the human CXCR3 receptor [2]. While the precise contribution of the 1-acetylpiperidine-4-carbaldehyde moiety to the final potency is not isolated, its inclusion in the optimized synthetic route is a matter of public record and underscores its validated utility in generating highly active chemotypes.

Inflammation Immunology CXCR3 Antagonists

Differential Physical State and Stability Profile: 1-Acetylpiperidine-4-carbaldehyde vs. Unsubstituted Analogs

1-Acetylpiperidine-4-carbaldehyde is a liquid at room temperature , whereas the unsubstituted parent, piperidine-4-carbaldehyde, is a solid . This difference is consequential for synthetic workflows, impacting handling, weighing, and automation compatibility. Furthermore, the target compound requires storage under inert gas (nitrogen or argon) at -20°C to prevent degradation , a more stringent requirement than for some analogs, indicative of the aldehyde group's sensitivity and the need for rigorous supply chain control.

Physical Chemistry Storage Handling

1-Acetylpiperidine-4-carbaldehyde Appears in Patent Literature for Multimodal Pain and Cancer Therapeutics

Patent documents (e.g., WO-2021239558-A1, CN-111377917-A) explicitly cite 1-acetylpiperidine-4-carbaldehyde as an intermediate in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, with claimed multimodal activity against pain [1]. Its association with these specific therapeutic areas provides a differentiating factor compared to unsubstituted piperidine-4-carbaldehyde, which is more broadly cited as a PROTAC linker or a general building block .

Pain Oncology Patent Analysis

High-Value Application Scenarios for Procuring 1-Acetylpiperidine-4-carbaldehyde


Synthesis of CXCR3 Antagonists for Inflammatory and Autoimmune Disease Research

1-Acetylpiperidine-4-carbaldehyde is a key reagent for constructing tropenyl and homotropenyl-piperidine urea derivatives, a validated class of potent CXCR3 antagonists [1]. Researchers in immunology and inflammation can leverage this building block to access a chemotype with demonstrated nanomolar potency (IC50 = 16 nM) against the human CXCR3 receptor [1], providing a strong foundation for lead optimization programs targeting conditions like rheumatoid arthritis.

Development of Novel Analgesics and Anticancer Agents via Heterocyclic Scaffolds

Given its citation in patent families covering pyrazolo[1,5-a]pyrimidine derivatives with multimodal pain activity and heterocyclic compounds for cancer treatment [2][3], this aldehyde is a strategic intermediate for discovery teams focused on oncology and pain. Procuring this specific building block aligns synthetic efforts with established intellectual property landscapes, potentially offering a faster path to patentable compositions of matter.

Physicochemical Property Optimization in CNS Drug Discovery

The compound's moderate LogP (0.38–0.44) and TPSA (37.4 Ų) place it within a favorable physicochemical space for CNS drug candidates [4]. Medicinal chemists can employ 1-acetylpiperidine-4-carbaldehyde as a core scaffold to deliberately tune lipophilicity and polarity in lead series, thereby influencing key ADME parameters such as blood-brain barrier penetration and oral bioavailability from the outset of a program.

Automated Parallel Synthesis and Library Production Requiring Liquid-Phase Building Blocks

The liquid physical state of 1-acetylpiperidine-4-carbaldehyde at ambient temperature makes it particularly well-suited for automated liquid handling systems and high-throughput parallel synthesis workflows. For CROs and pharmaceutical discovery groups generating large, diverse screening libraries, this property can streamline operations and improve dispensing accuracy compared to solid analogs, reducing the risk of clogging and ensuring reproducible reaction stoichiometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetylpiperidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.